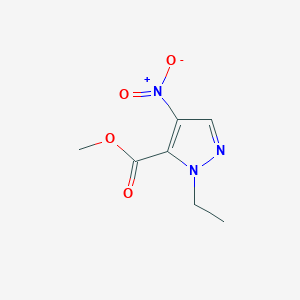
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 923282-48-8 . It is a solid substance and its molecular structure can be represented by the SMILES string [O-] [N+] (C1=C (C (OC)=O)N (CC)N=C1)=O .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” can be represented by the InChI key BGIFTQTZYMZQPN-UHFFFAOYSA-N . The compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Physical And Chemical Properties Analysis
“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is a solid substance . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Structural Studies and Hydrogen Bonding
The study by Portilla et al. (2007) focuses on the crystal structures of related pyrazole derivatives, highlighting the role of hydrogen bonding in forming chains and sheets within these structures. This research provides insights into the molecular interactions and crystallization behaviors of pyrazole derivatives, which could be relevant to understanding the structural characteristics of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in various conditions. The molecules exhibit polarized structures with chains and sheets formed by hydrogen bonds, emphasizing the importance of these interactions in their crystalline assembly Portilla et al., 2007.
Spectral and Theoretical Analysis
Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, including spectral analysis and density functional theory (DFT) calculations. Their findings on the structural and electronic properties of these compounds can contribute to a broader understanding of the chemical behavior and potential applications of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in various scientific domains Viveka et al., 2016.
Corrosion Inhibition
Dohare et al. (2017) explored the corrosion inhibition properties of pyrazole derivatives on mild steel, an application of immense industrial significance. The study highlighted how modifications in the pyrazole structure, akin to those seen in Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, can influence their efficacy as corrosion inhibitors. This research outlines a potential application of such compounds in protecting metals from corrosion, contributing to longer life spans and reduced maintenance costs in industrial settings Dohare et al., 2017.
Synthetic Applications and Crystallography
Another study by Viveka et al. (2016) on the synthesis, characterization, and crystallography of pyrazole derivatives provides a foundation for understanding the chemical synthesis and structural analysis of compounds like Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. It includes detailed analyses using various spectroscopic techniques and X-ray diffraction, offering valuable insights into the molecular structure and potential applications in materials science Viveka et al., 2016.
Safety And Hazards
properties
IUPAC Name |
methyl 2-ethyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIFTQTZYMZQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716758 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
CAS RN |
923282-48-8 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B1455402.png)


![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)




![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

